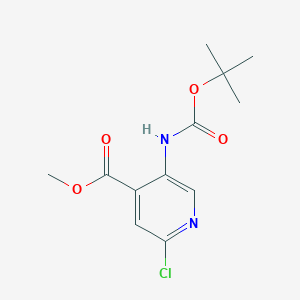

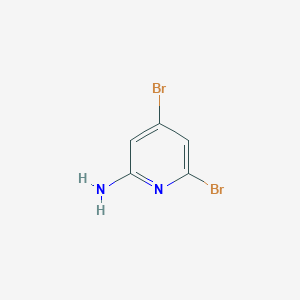

4,6-ジブロモピリジン-2-アミン

説明

4,6-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It has a molecular weight of 251.91 . It is a solid substance .

Synthesis Analysis

The synthesis of pyridinamines like 4,6-Dibromopyridin-2-amine can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method has been found to be efficient in converting different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis

The InChI code for 4,6-Dibromopyridin-2-amine is 1S/C5H4Br2N2/c6-3-1-4 (7)9-5 (8)2-3/h1-2H, (H2,8,9) . The canonical SMILES structure is C1=C (C=C (N=C1Br)Br)N .Chemical Reactions Analysis

Pyridin-2-amines, such as 4,6-Dibromopyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities .Physical and Chemical Properties Analysis

4,6-Dibromopyridin-2-amine is a solid substance . It has a molecular weight of 251.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

医薬品研究

4,6-ジブロモピリジン-2-アミンは、様々な医薬品化合物の合成における重要な中間体として役立ちます。 その誘導体は、特に癌細胞増殖に関与するオーロラキナーゼA(AURKA)の阻害における抗癌剤としての可能性について研究されています 。この化合物がAURKA活性を阻害する能力は、新しい化学療法剤の開発につながる可能性があります。

ナノテクノロジー

最後に、ナノテクノロジーにおいて、この化合物の誘導体は、特定の機能を備えたナノサイズの構造を作成するために使用できます。これらの構造は、薬物送達、センシング、または電子デバイスのコンポーネントなど、様々な分野に適用できる可能性があります。

これらの応用例はそれぞれ、科学研究における4,6-ジブロモピリジン-2-アミンの汎用性と重要性を示しています。 特に癌研究における医薬品の中間体としての役割は、健康と医療への潜在的な影響を強調しています 。一方、材料科学、触媒、ナノテクノロジーにおけるその使用は、技術革新とイノベーションの進歩に貢献していることを示しています。

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties

Mode of Action

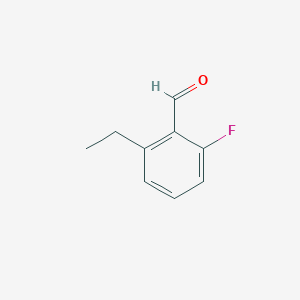

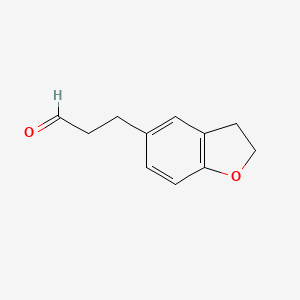

It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that 4,6-Dibromopyridin-2-amine might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures, such as pyrimidines, are known to play crucial roles in nucleotide biosynthesis pathways . Therefore, it’s plausible that 4,6-Dibromopyridin-2-amine might influence similar pathways.

Result of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds have been observed to inhibit Aurora kinase A activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .

特性

IUPAC Name |

4,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXDWGNIKWVOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702293 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-48-7 | |

| Record name | 4,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

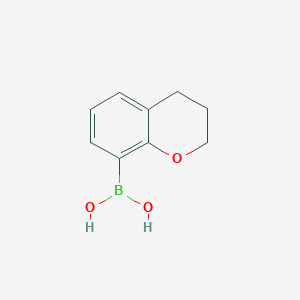

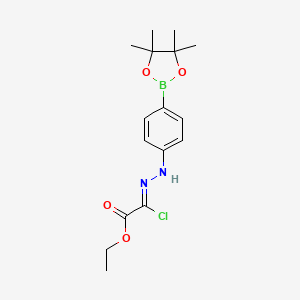

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1424255.png)

![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)